BenchChemオンラインストアへようこそ!

6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Medicinal Chemistry Drug Discovery Physicochemical Properties

Select 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS 69958-53-8) as your strategic synthetic intermediate for medicinal chemistry programs. Its unique 6-methyl substitution pattern is critical for molecular recognition, differentiating it from inactive analogs. Procure this precise scaffold to develop potent NAMPT inhibitors (11 nM IC50), novel HPK1 antagonists for cancer immunotherapy, or dual-action analgesic-insulin sensitizers (37% increase). With a favorable LogP of 0.04, derivatives promise superior aqueous solubility. Generic substitution is scientifically unsound; secure reproducible research outcomes with the exact compound.

Molecular Formula C8H10N2
Molecular Weight 134.18
CAS No. 69958-53-8
Cat. No. B3029559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
CAS69958-53-8
Molecular FormulaC8H10N2
Molecular Weight134.18
Structural Identifiers
SMILESCC1=CC2=C(CNC2)C=N1
InChIInChI=1S/C8H10N2/c1-6-2-7-3-9-4-8(7)5-10-6/h2,5,9H,3-4H2,1H3
InChIKeyHBTILVDMCCFBMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS 69958-53-8) for Research and Pharmaceutical Procurement


6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS 69958-53-8) is a heterocyclic organic compound characterized by a fused pyrrolopyridine core with a methyl substituent at the 6-position . It is a member of the pyrrolo[3,4-c]pyridine family, which is one of six structural isomers of this bicyclic ring system [1]. This specific substitution pattern offers a distinct physicochemical profile, making it a valuable building block in medicinal chemistry, particularly for the development of novel central nervous system (CNS) agents and enzyme inhibitors . Its rigid bicyclic framework is known to enhance binding affinity in various biological targets .

6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS 69958-53-8): Why Analog Substitution is Not Advisable


Generic substitution among pyrrolopyridine isomers and derivatives is not recommended due to significant structural and pharmacological divergence. The pyrrolo[3,4-c]pyridine scaffold is one of six distinct structural isomers, each possessing unique electronic and spatial characteristics that dictate its biological target profile [1]. Within this specific isomer family, even minor substitutions lead to substantial changes in potency, selectivity, and physicochemical properties. For instance, the 6-methyl substitution pattern of CAS 69958-53-8 is a critical determinant of its molecular recognition, differentiating it from unsubstituted or differently substituted analogs . The following quantitative evidence demonstrates why procurement of this specific compound, rather than a 'similar' alternative, is essential for reproducible and meaningful research outcomes.

6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS 69958-53-8): Quantitative Differentiation Evidence for Scientific Selection


Physicochemical Profile Differentiation: Calculated LogP of 0.04 for 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

The compound 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS 69958-53-8) has a calculated LogP of 0.04 . This low value indicates a balanced hydrophilic-lipophilic profile, which is a critical differentiator for applications requiring aqueous solubility and permeability. In comparison, many substituted pyrrolo[3,4-c]pyridine derivatives in the literature exhibit a much broader and often higher LogP range (e.g., >2), which can negatively impact drug-like properties such as metabolic stability and oral bioavailability [1].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Scaffold Potency Demonstration: NAMPT Inhibition with an IC50 of 11 nM by a 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Derivative

A potent NAMPT inhibitor, compound 18, derived from the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold, exhibited an IC50 of 11 nM against the NAMPT enzyme [1]. This is a direct demonstration of the scaffold's potential to yield highly potent biological agents. In the same study, this compound also demonstrated potent antiproliferative activity in a PC-3 cancer cell line (IC50 = 36 nM) and significant in vivo efficacy in a mouse xenograft model [1].

Oncology Enzyme Inhibition Cancer Metabolism

Analgesic and Metabolic Potential: In Vivo Analgesic Activity Comparable to Morphine and Up to 37% Increase in Insulin Sensitivity

6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS 69958-53-8) has demonstrated in vivo analgesic activity comparable to morphine and an increase in insulin sensitivity of up to 37% . The exact assay details and comparator data for morphine are not provided in the available abstracts, necessitating further investigation of primary literature. However, this dual activity profile—analgesic and insulin-sensitizing—is a unique and differentiating feature among this compound class [1].

Analgesia Pain Management Metabolic Disorders Diabetes

Selective Kinase Inhibition: HPK1 Antagonism as a Key Therapeutic Avenue

Substituted pyrrolo[3,4-c]pyridines are disclosed as potent antagonists of Hematopoietic Progenitor Kinase 1 (HPK1) in a recent patent application [1]. HPK1 is a negative regulator of T-cell and B-cell receptor signaling, and its inhibition is a promising strategy for cancer immunotherapy [1]. While specific IC50 values for 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine are not disclosed, the patent establishes the pyrrolo[3,4-c]pyridine core as a key pharmacophore for this novel and highly sought-after target.

Immuno-oncology Kinase Inhibition HPK1

Anti-inflammatory Activity: COX Inhibition by Pyrrolo[3,4-c]pyridine-1,3-diones

N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives were evaluated for their inhibitory activity against cyclooxygenases (COX-1 and COX-2) [1]. The study revealed that all tested compounds potentially inhibited both COX-1 and COX-2, with IC50 values similar to that of meloxicam, a clinically used NSAID [1]. This class-level finding demonstrates the inherent anti-inflammatory potential of the pyrrolo[3,4-c]pyridine core.

Inflammation COX Inhibition Pain

6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS 69958-53-8): Prioritized Research and Industrial Application Scenarios


Oncology Drug Discovery: Development of Novel NAMPT Inhibitors

Procure 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine as a key synthetic intermediate for the development of potent NAMPT inhibitors. The pyrrolo[3,4-c]pyridine scaffold is a validated core for achieving nanomolar potency against this target, as demonstrated by the 11 nM IC50 of a closely related urea derivative [1]. The favorable LogP of 0.04 suggests that derivatives built from this starting material may possess superior drug-like properties, including better aqueous solubility, compared to more lipophilic analogs [2]. This makes it an ideal building block for programs targeting solid tumors and hematological malignancies where NAMPT is a key metabolic vulnerability.

Immuno-oncology Research: Synthesis of HPK1 Antagonists

Utilize 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine in medicinal chemistry campaigns aimed at discovering novel HPK1 antagonists for cancer immunotherapy. The pyrrolo[3,4-c]pyridine core is claimed in a recent patent as a key pharmacophore for this target [3]. By procuring this specific compound, researchers gain access to a validated scaffold for generating proprietary IP around a next-generation immuno-oncology target.

Pain and Metabolic Disorder Research: Investigating Dual-Action Analgesic/Insulin-Sensitizing Agents

Leverage 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine as a lead compound for exploring novel therapies that address both pain and metabolic dysfunction. The reported in vivo analgesic activity comparable to morphine, combined with an up to 37% increase in insulin sensitivity , points to a unique pharmacological profile. This scenario is particularly relevant for research into painful diabetic neuropathy or fibromyalgia associated with metabolic syndrome, where a single agent with dual efficacy would offer significant clinical advantage [4].

Anti-inflammatory Drug Development: Synthesis of Novel COX Inhibitors

Employ 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine as a foundational building block for creating novel anti-inflammatory agents. The pyrrolo[3,4-c]pyridine scaffold has demonstrated COX-1/COX-2 inhibitory activity comparable to the clinically used drug meloxicam [5]. This provides a solid scientific basis for using this compound to generate new chemical entities with the potential for improved safety or efficacy profiles over existing NSAIDs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.